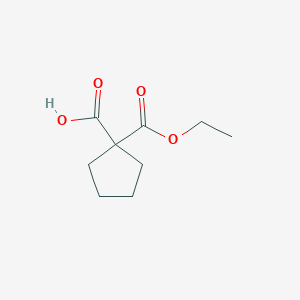
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid
概要
説明
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the family of cyclopentanedicarboxylic acid esters. It has the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol. This compound is characterized by its cyclopentane ring structure with two carboxylic acid groups, one of which is esterified with an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid can be synthesized through the carbethoxylation of cyclopentanecarboxylic acid with ethyl chloroformate in the presence of lithium diisopropylamide (LDA). This reaction yields monoethyl cyclopentane-1,1-dicarboxylate . The reaction conditions typically involve low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanedicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentanedicarboxylic acid monoethyl alcohol.
Substitution: Various substituted cyclopentanedicarboxylic acid derivatives.
科学的研究の応用
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the carboxylic acid, which can then participate in further biochemical reactions. The cyclopentane ring structure provides stability and rigidity, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,1-Cyclopropanedicarboxylic acid monoethyl ester: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1,1-Cyclopentanedicarboxylic acid monomethyl ester: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific ring structure and ester group, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various research and industrial applications.
特性
IUPAC Name |
1-ethoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIYHPHDBDKZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


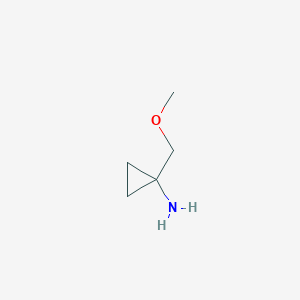
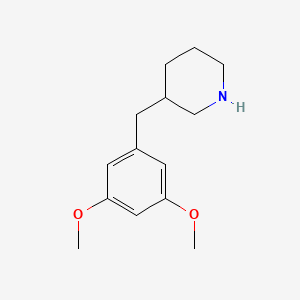
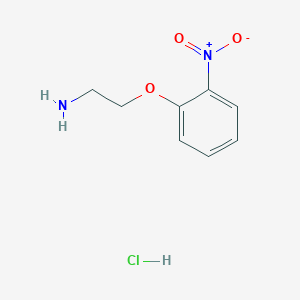
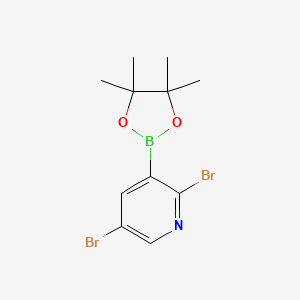




![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)

![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)

